![molecular formula C10H11Cl2N B048596 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine CAS No. 114722-54-2](/img/structure/B48596.png)
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound with a unique structure that includes both chlorine atoms and a cycloheptane ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can be synthesized through several methods. One common route involves the reaction of 3,5,6-trichloro-1,2,4-triazine with cycloheptene . The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the chlorine atoms present in 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
1,3-Dichloro-5,6,7,8-tetrahydro-5H-cyclohepta[b]pyridine: Similar structure but different ring fusion pattern.
Uniqueness
This compound is unique due to the presence of chlorine atoms and the specific fusion of the cycloheptane ring to the pyridine ring
Eigenschaften
IUPAC Name |
1,3-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-6-7-4-2-1-3-5-8(7)10(12)13-9/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSYTGQNDWOMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NC(=C2CC1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
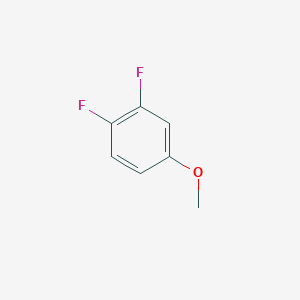
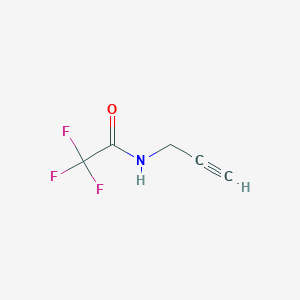
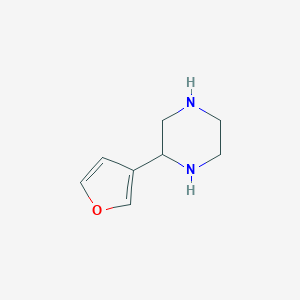
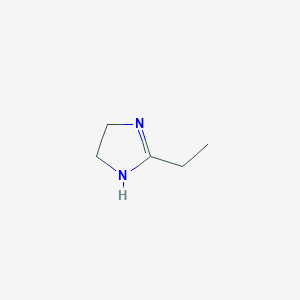
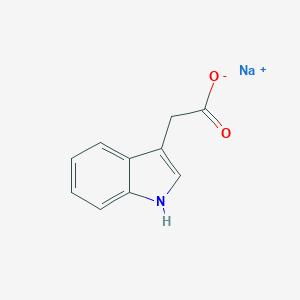
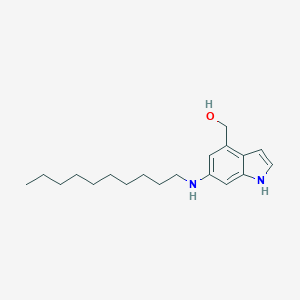
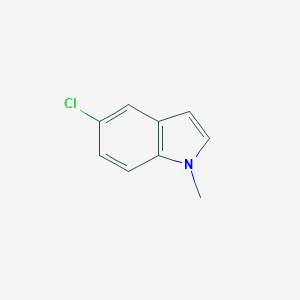
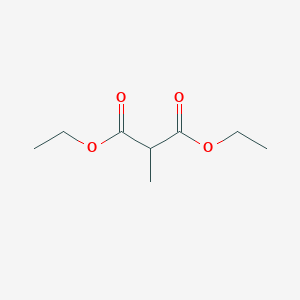
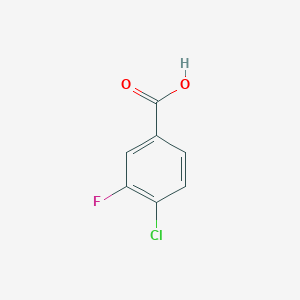
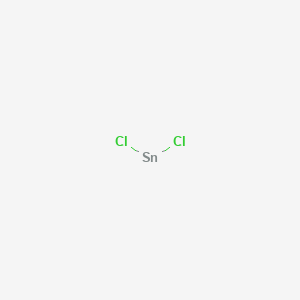
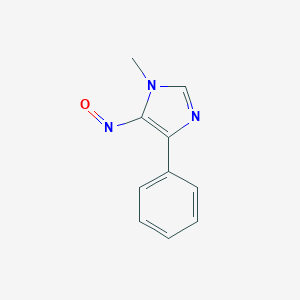
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
